N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide
Description
The compound N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide features a benzamide core substituted with a trifluoromethyl group at the para position. Its structure includes a 1-methylindolin-5-yl moiety linked to a 4-methylpiperazine group via an ethyl chain.
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F3N4O/c1-29-11-13-31(14-12-29)22(18-5-8-21-19(15-18)9-10-30(21)2)16-28-23(32)17-3-6-20(7-4-17)24(25,26)27/h3-8,15,22H,9-14,16H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYWMTVUGSVVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC4=C(C=C3)N(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide, a compound characterized by its complex structure and unique functional groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a benzamide backbone with a trifluoromethyl group and an indole derivative. The presence of piperazine and indole rings suggests diverse biological interactions. The molecular formula is with a molecular weight of approximately 470.0 g/mol.
The biological activity of the compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signal transduction pathways. The indole and piperazine moieties are known to influence the pharmacodynamics of compounds, potentially enhancing their efficacy in specific therapeutic contexts.
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities:
- Anticancer Activity : Indole derivatives have been shown to possess anticancer properties, likely through apoptosis induction and cell cycle arrest mechanisms.
- Antiviral Activity : Some studies suggest that related compounds exhibit inhibitory effects against viruses such as influenza A, with IC50 values indicating effective concentrations for viral suppression.
- Neuroprotective Effects : The ability of such compounds to cross the blood-brain barrier suggests potential neuroprotective applications, particularly in neurodegenerative diseases.
Case Studies
- In Vitro Studies : A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, indicating a potential role in cancer therapy.
- Animal Models : In vivo experiments have indicated that this class of compounds may reduce tumor growth in xenograft models, supporting their potential as therapeutic agents in oncology.
- Mechanistic Insights : Investigations into the signaling pathways affected by these compounds revealed modulation of key proteins involved in cell survival and proliferation, such as the inhibition of tyrosine kinases linked to cancer progression.
Comparative Analysis
| Compound Name | Structure | Key Features |
|---|---|---|
| This compound | Structure | Benzamide backbone with trifluoromethyl group |
| 2-Methyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide | Structure | Exhibits antiviral activity against influenza A |
| 5-Fluoro-N-[4-chlorophenyl]-N'-methylindole | Structure | Primarily studied for anticancer properties |
Comparison with Similar Compounds
Key Structural Features and Analog Identification
The compound shares structural motifs with several benzamide derivatives reported in the literature:
- Trifluoromethyl-substituted benzamides : Enhances metabolic stability and lipophilicity, as seen in compounds like 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamide () and N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide ().
- Piperazine-containing derivatives : The 4-methylpiperazine group is recurrent in kinase inhibitors and dopamine receptor ligands (e.g., and ).
- Indoline vs. Pyridine/Phenyl substituents : Unlike pyridine- or phenyl-substituted analogs (), the 1-methylindolin-5-yl group in the target compound may confer unique steric or electronic effects for receptor binding .
Pharmacological Implications
While direct activity data are unavailable, structural parallels suggest hypotheses:
- Dopamine D3 receptor selectivity : The piperazine-ethyl chain in 7k () demonstrates dopamine D3 selectivity, implying the target compound may share this activity due to its analogous substituents .
Comparative Data Table
Critical Analysis of Divergences
- Indoline vs. Pyridine : The target compound’s indoline group may improve blood-brain barrier penetration compared to pyridine-containing analogs (), but reduce aqueous solubility .
- Synthetic complexity : The indoline-ethyl-piperazine chain introduces steric challenges absent in simpler benzamides (e.g., ), likely requiring multi-step synthesis .
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step routes, typically starting with functionalization of the indoline and piperazine moieties, followed by coupling with the trifluoromethyl benzamide group. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt under anhydrous conditions (e.g., DMF or dichloromethane) to link the indoline-piperazine intermediate to the benzamide core .
- Solvent and temperature optimization : Polar aprotic solvents (e.g., acetonitrile) at 60–80°C improve reaction rates, while lower temperatures (0–25°C) minimize side products during sensitive steps like nucleophilic substitutions .
- Purification : Chromatographic techniques (e.g., flash chromatography with silica gel, gradient elution) are critical for isolating the final compound with ≥95% purity .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the indoline and piperazine groups. For example, the methyl group on indoline appears as a singlet at δ 2.8–3.1 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 453.562 for CHFNO) .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradients) detect impurities at 254 nm, with retention times adjusted for trifluoromethyl groups .
Advanced Research Questions
Q. How can contradictory biological activity data across cell lines be systematically addressed?
Contradictions often arise from variability in target expression or assay conditions. Methodological approaches include:
- Dose-response profiling : Establish EC/IC values in ≥3 cell lines (e.g., HEK293, HeLa, primary cells) to account for receptor density differences .
- Target engagement assays : Use techniques like cellular thermal shift assays (CETSA) to confirm direct binding to putative targets (e.g., GPCRs or kinases) .
- Transcriptomic analysis : RNA-seq or proteomics can identify off-target pathways contributing to divergent responses .
Q. What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR) while retaining core pharmacophores?
- Core retention : Maintain the trifluoromethyl benzamide and indoline-piperazine backbone, which are critical for target affinity .
- Peripheral modifications :
- Introduce halogens (F, Cl) at the indoline 5-position to modulate lipophilicity and blood-brain barrier penetration .
- Replace the 4-methylpiperazine with bicyclic amines (e.g., diazabicyclo[2.2.2]octane) to enhance metabolic stability .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding poses to prioritize derivatives with optimal steric and electronic complementarity .
Q. How can reaction mechanisms for key synthetic steps (e.g., amide coupling) be validated experimentally?
- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to track carbonyl (C=O) stretching frequencies during amide bond formation .
- Isotopic labeling : Use O-labeled water in hydrolysis experiments to confirm nucleophilic attack pathways .
- Intermediate trapping : Quench reactions at 50% completion and isolate intermediates (e.g., active esters) via LC-MS for mechanistic clarity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
Discrepancies often stem from polymorphic forms or aggregation. Resolve by:
- Powder X-ray diffraction (PXRD) : Compare crystalline forms; amorphous phases may exhibit higher apparent solubility in DMSO .
- Dynamic light scattering (DLS) : Detect nanoscale aggregates in aqueous buffers that reduce bioavailability .
- Co-solvent systems : Use water-miscible solvents (e.g., PEG-400) to enhance solubility while avoiding precipitation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
